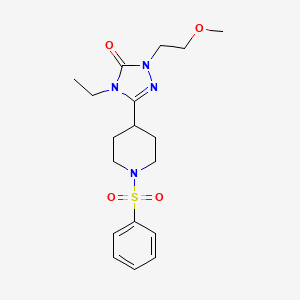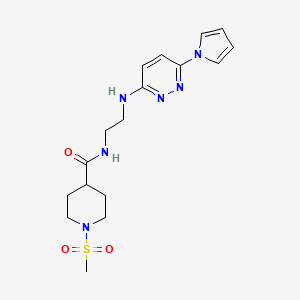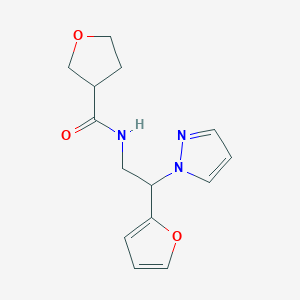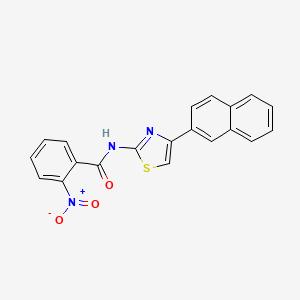![molecular formula C24H23FN6O2S B2535365 N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897758-68-8](/img/structure/B2535365.png)
N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule, likely belonging to the class of compounds known as benzamides. Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Benzamides, for example, can undergo reactions typical of carboxamides, such as hydrolysis, reduction, and reactions with Grignard reagents .Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis
Research into similar compounds, such as triazolothiadiazines and triazolopyridines, focuses on the development of novel synthetic pathways. These pathways often involve multi-step reactions that build complex structures with potential for diverse biological activities. For example, studies have described the synthesis of triazolo[4,3-b][1,3,4]thiadiazines and triazolopyrimidines starting from basic heterocyclic amines or thioamides, utilizing reactions with halides, aldehydes, and nitriles to construct the desired frameworks (Hassneen & Abdallah, 2003).
Antimicrobial and Antifungal Applications
Various synthesized heterocyclic compounds are evaluated for their antimicrobial and antifungal efficacy. The structural motifs similar to "N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide" often show promising activity against a range of bacterial and fungal pathogens. This includes the investigation of compounds for their potential to inhibit the growth of drug-resistant strains, a critical area of research in addressing global health challenges (Bhuiyan et al., 2006).
Antioxidant Properties
The antioxidant capacity of synthesized compounds is another significant area of research. Compounds containing triazolo and thiadiazine rings have been evaluated using assays like DPPH and FRAP, showing varying degrees of antioxidant activity. This property is particularly relevant in the context of developing therapeutic agents that can mitigate oxidative stress-related diseases (Shakir, Ali, & Hussain, 2017).
Anticancer Research
Some studies have explored the anticancer potential of triazolopyridazines and related structures. The evaluation of these compounds involves assessing their cytotoxic effects against various cancer cell lines to identify promising candidates for further development as anticancer agents. This research is crucial for expanding the arsenal of chemotherapeutic drugs (Holla et al., 2006).
properties
IUPAC Name |
N-[2-[6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2S/c1-15-4-3-5-19(16(15)2)27-22(32)14-34-23-11-10-20-28-29-21(31(20)30-23)12-13-26-24(33)17-6-8-18(25)9-7-17/h3-11H,12-14H2,1-2H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUOHAQLKMCLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2535282.png)
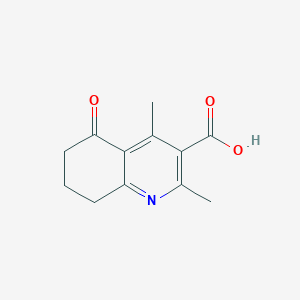

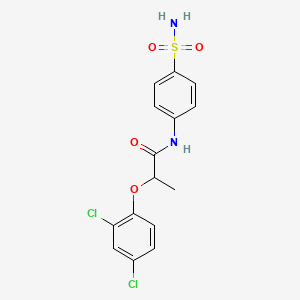

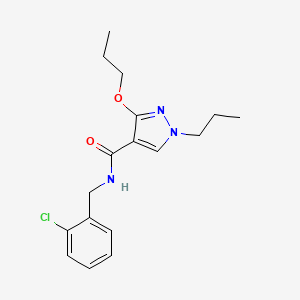
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2535294.png)
![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2535295.png)
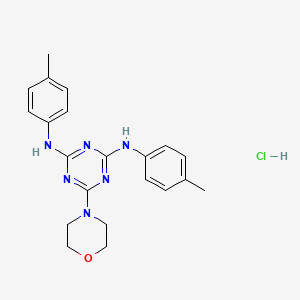
![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535297.png)
